molecular formula C23H28N2O4S B2953915 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922048-96-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2953915
CAS RN: 922048-96-2
M. Wt: 428.55
InChI Key: QPUGDDIGSKMGMU-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

A study by Sapegin et al. (2018) on the synthesis of [1,4]oxazepine-based primary sulfonamides, closely related to the compound , has demonstrated their strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These findings suggest the compound's potential application in the development of enzyme inhibitors for therapeutic purposes, highlighting the role of the sulfonamide group in enabling the construction of the [1,4]oxazepine ring and acting as an enzyme prosthetic group (Sapegin et al., 2018).

Organic Synthesis and Chemical Reactions

Shaabani et al. (2010) reported a novel one-pot multicomponent reaction involving 2-aminophenols, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This research underscores the versatility of the oxazepine scaffold in facilitating the synthesis of complex heterocyclic compounds, which could be leveraged in the development of new synthetic methodologies or materials (Shaabani et al., 2010).

Catalysis and Green Chemistry

Babazadeh et al. (2016) described an eco-friendly synthesis approach for benzoxazepine and malonamide derivatives, using a heterogeneous catalytic system in aqueous media. This study demonstrates the potential of using [1,4]oxazepine derivatives in green chemistry applications, especially in catalysis, to enhance reaction efficiencies and reduce environmental impact (Babazadeh et al., 2016).

Antitumor Activity

A study on the synthesis and evaluation of N‐[6‐indazolyl]arylsulfonamides for their antiproliferative and apoptotic activities against human tumor cell lines by Abbassi et al. (2014) opens a window into the potential use of related sulfonamide derivatives in cancer research. The findings suggest that modifications to the sulfonamide scaffold can significantly influence the biological activity of these compounds, potentially offering a pathway for the development of novel anticancer agents (Abbassi et al., 2014).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-7-10-25-19-9-8-18(13-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-16(3)11-15(2)12-17(21)4/h7-9,11-13,24H,1,10,14H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGDDIGSKMGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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